Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[2-(dibutylamino)ethoxy]phenyl]-
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Overview
Description
Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[2-(dibutylamino)ethoxy]phenyl]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, an amino group, and a dibutylaminoethoxyphenyl moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[2-(dibutylamino)ethoxy]phenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring.
Introduction of the Amino Group: The amino group is introduced through nitration followed by reduction.
Attachment of the Butyl Group: The butyl group is added via alkylation reactions.
Formation of the Dibutylaminoethoxyphenyl Moiety: This involves the reaction of phenol derivatives with dibutylaminoethanol under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[2-(dibutylamino)ethoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the amino and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[2-(dibutylamino)ethoxy]phenyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[2-(dibutylamino)ethoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methanone, (5-amino-2-butyl-2,3-dihydro-3-benzofuranyl)[4-[3-(dibutylamino)propoxy]phenyl]-: Similar structure but with a different substitution pattern.
Methanone, (2-butyl-3-benzofuranyl)[4-[2-(diethylamino)ethoxy]phenyl]-: Similar core structure but with different alkyl groups.
Uniqueness
Methanone, (5-amino-2-butyl-3-benzofuranyl)[4-[2-(dibutylamino)ethoxy]phenyl]- is unique due to its specific substitution pattern and the presence of both amino and dibutylaminoethoxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
141625-94-7 |
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Molecular Formula |
C29H40N2O3 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(5-amino-2-butyl-1-benzofuran-3-yl)-[4-[2-(dibutylamino)ethoxy]phenyl]methanone |
InChI |
InChI=1S/C29H40N2O3/c1-4-7-10-27-28(25-21-23(30)13-16-26(25)34-27)29(32)22-11-14-24(15-12-22)33-20-19-31(17-8-5-2)18-9-6-3/h11-16,21H,4-10,17-20,30H2,1-3H3 |
InChI Key |
IRTJMVLODVTVSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCCN(CCCC)CCCC |
Origin of Product |
United States |
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